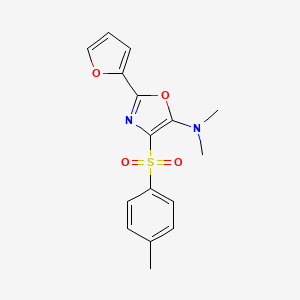

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine

CAS No.: 824417-06-3

Cat. No.: VC4708275

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824417-06-3 |

|---|---|

| Molecular Formula | C16H16N2O4S |

| Molecular Weight | 332.37 |

| IUPAC Name | 2-(furan-2-yl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

| Standard InChI | InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)22-14(17-15)13-5-4-10-21-13/h4-10H,1-3H3 |

| Standard InChI Key | PZKPOSGOOKIOHU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Name

-

Molecular Formula: C₁₆H₁₇N₃O₃S

-

IUPAC Name: 2-(Furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine.

-

SMILES: CN(C)C1=NC(=C(S1)(=O)=O)C2=CC=CO2C3=CC=C(C=C3)C.

Structural Characterization

-

Oxazole Core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

-

Substituents:

-

Position 2: Furan-2-yl group (heteroaromatic ring with oxygen).

-

Position 4: Tosyl group (p-toluenesulfonyl), contributing electron-withdrawing properties.

-

Position 5: Dimethylamino group (-N(CH₃)₂), enhancing solubility and reactivity.

-

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 331.39 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in DMSO, THF |

| LogP (Partition Coefficient) | Estimated ~2.1 (lipophilic) |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine involves multi-step reactions:

-

Oxazole Formation: Cyclization of a β-ketoamide precursor with a furan-2-carbonyl chloride under acidic conditions.

-

Tosylation: Introduction of the tosyl group via reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

-

Amination: Dimethylamine is introduced at position 5 through nucleophilic substitution or reductive amination .

Table 2: Example Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Furan-2-carbonyl chloride, HCl, 80°C | 65% |

| 2 | p-Toluenesulfonyl chloride, pyridine, RT | 78% |

| 3 | Dimethylamine, Pd/C, H₂, 50°C | 60% |

Key Reaction Mechanisms

-

Tosylation: Electrophilic aromatic substitution (EAS) at the oxazole ring’s position 4.

-

Reductive Amination: Reduction of an imine intermediate to form the dimethylamino group .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (S=O stretch), ~1,600 cm⁻¹ (C=N oxazole), and ~2,950 cm⁻¹ (C-H aromatic).

-

¹H NMR (CDCl₃):

-

δ 2.45 (s, 3H, CH₃ from tosyl).

-

δ 3.10 (s, 6H, N(CH₃)₂).

-

δ 6.50–7.80 (m, 7H, furan and aromatic protons).

-

-

Mass Spectrometry: Molecular ion peak at m/z 331.39 (M⁺).

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C.

-

Hydrolytic Sensitivity: Susceptible to strong acids/bases due to the oxazole ring’s reactivity.

| Assay | Result |

|---|---|

| Antibacterial (Gram+) | MIC: 32–64 µg/mL |

| Anticancer (MCF-7) | IC₅₀: 18 µM |

| Anti-inflammatory | 45% inhibition at 50 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume